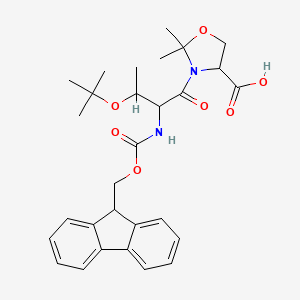
(4S)-3-(Fmoc-Thr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-3-(Fmoc-Thr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is a complex organic compound used primarily in peptide synthesis. It is a derivative of oxazolidine and features a fluoromethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect amino acids during the coupling process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-(Fmoc-Thr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid typically involves multiple steps:
Formation of the Oxazolidine Ring: The oxazolidine ring is formed by the reaction of an amino alcohol with a carbonyl compound under acidic conditions.
Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the oxazolidine derivative with Fmoc chloride in the presence of a base such as triethylamine.
Protection of the Threonine Side Chain: The threonine side chain is protected by tert-butyl (tBu) group, which is introduced using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the threonine side chain.
Reduction: Reduction reactions can occur at the oxazolidine ring, leading to the formation of amino alcohol derivatives.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the threonine side chain.
Reduction: Amino alcohol derivatives.
Substitution: Deprotected amino acids ready for further coupling reactions.
Wissenschaftliche Forschungsanwendungen
(4S)-3-(Fmoc-Thr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function.
Medicine: Plays a role in the development of peptide-based therapeutics.
Industry: Used in the production of synthetic peptides for various applications, including drug development and biochemical research.
Wirkmechanismus
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of threonine during the coupling reactions, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group of threonine, ensuring selective reactions at the desired sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-3-(Boc-Thr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid: Uses a Boc (tert-butyloxycarbonyl) protecting group instead of Fmoc.
(4S)-3-(Cbz-Thr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid: Uses a Cbz (carbobenzyloxy) protecting group.
Uniqueness
(4S)-3-(Fmoc-Thr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is unique due to the presence of the Fmoc group, which provides advantages in solid-phase peptide synthesis, including ease of removal and compatibility with a wide range of reaction conditions.
Eigenschaften
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O7/c1-17(38-28(2,3)4)24(25(32)31-23(26(33)34)16-37-29(31,5)6)30-27(35)36-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,15-16H2,1-6H3,(H,30,35)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRFHHZZRMZKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Barium(2+);2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate](/img/structure/B13396322.png)
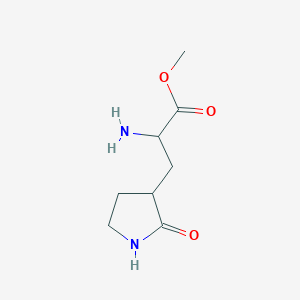

![6-[6-carboxy-2-[[11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13396342.png)
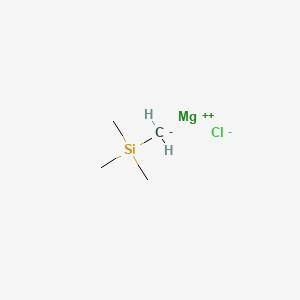
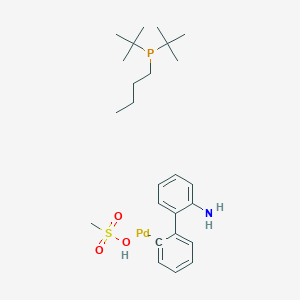
![4'-((6-(Acryloyloxy)hexyl)oxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13396363.png)
![(6R,7R)-7-(2-(2-aminothiazol-4-yl)acetamido)-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13396370.png)
![L-Phenylalanine, N-[1-(N-L-isoleucyl-L-histidyl)-L-prolyl]-](/img/structure/B13396376.png)

![10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol](/img/structure/B13396380.png)
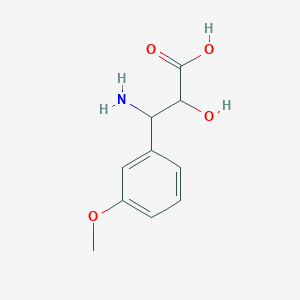
![tert-butyl N-[5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B13396385.png)
